molecular formula C10H6S2 B151619 Benzo[1,2-b:4,5-b']dithiophene CAS No. 267-65-2

Benzo[1,2-b:4,5-b']dithiophene

Cat. No. B151619
CAS RN: 267-65-2
M. Wt: 190.3 g/mol
InChI Key: URMVZUQDPPDABD-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b']dithiophene (BDT) is a fused-aromatic compound that has gained significant attention due to its application in organic electronics, particularly in photovoltaic applications and organic field-effect transistors (OFETs). The interest in BDT and its derivatives stems from their planar molecular structures and the ability to fine-tune their electronic properties for specific applications .

Synthesis Analysis

The synthesis of BDT and its derivatives has been achieved through various methods. A general and convenient synthesis approach has been developed for benzo[1,2-b:4,5-b']dichalcogenophenes, including BDT, which is structurally characterized by single-crystal X-ray analysis . Another efficient synthesis method has been reported for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD), which can undergo various chemical transformations to generate precursors for π-conjugated materials . Additionally, the synthesis of BDT-based conjugated polymers has been accomplished by coupling polymerization, which is utilized for photovoltaic applications .

Molecular Structure Analysis

The molecular structure of BDT and its homologues is characterized by a completely planar configuration, which is packed in a herringbone arrangement in the solid state. This planarity is crucial for electronic applications as it facilitates π-π stacking and charge transport . The crystal structures of various BDT derivatives have been elucidated, revealing different molecular packings influenced by substituents and functionalization strategies .

Chemical Reactions Analysis

BDT derivatives have been subjected to a range of chemical reactions to modify their electronic properties. For instance, BDT was oxidized to yield bis-sulfones, which possess red-shifted absorption and emission spectra, transforming the molecules from electron donors to electron acceptors . Chemical transformations of BDTD have also been explored to create diverse molecules for use in π-conjugated materials .

Physical and Chemical Properties Analysis

The physicochemical properties of BDT and its derivatives have been extensively studied. These compounds exhibit high thermal stability, with melting points and decomposition temperatures often exceeding 400°C . Their optical properties, such as absorption and emission spectra, can be tuned by varying the conjugation length and introducing different substituents, which is beneficial for applications in organic electronics . Electrochemical analyses have provided insights into the redox behavior of these compounds, which is essential for understanding their role as electron donors or acceptors in electronic devices .

Case Studies and Applications

Several case studies highlight the potential of BDT derivatives in electronic applications. For instance, BDT-based conjugated polymers have been synthesized and used in photovoltaic applications, with some showing power conversion efficiencies up to 4.25% . Organic photosensitizers incorporating BDT segments have achieved high-performance in dye-sensitized solar cells, with efficiencies reaching 9.88% . In the field of OFETs, BDT derivatives have been shown to exhibit high charge carrier mobilities, which are influenced by the molecular packing and orientation in the solid state .

Scientific Research Applications

1. Optoelectronic Properties

  • Application Summary: BDT has been used to study structure-property relationships, charge transfer, and fluorescence lifetimes .
  • Methods of Application: A series of acceptor and donor groups anchored to BDT have been systematically investigated at the density functional theory (DFT) and time-dependent density functional theory (TDDFT) level .
  • Results: The results show that the hardness, softness, HOMO–LUMO gaps, ionization potentials (IP), and electron affinities (EA) of the BDTs are significantly affected by the electron-withdrawing and electron-donating groups .

2. Polymer Solar Cells

  • Application Summary: BDT-based donor-acceptor conjugated polymers have been used in polymer solar cells .
  • Methods of Application: Two new donor-acceptor (D-A) alternative copolymers were designed and synthesized .
  • Results: The polymer P2 exhibits power conversion efficiency (PCE) of 2.2 %, while the copolymer P1 shows an improved PCE of 2.9 % .

3. Photovoltaic Donor Materials

  • Application Summary: Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT), a notable analogue of BDT, is expected to be a more promising building block for polymer photovoltaic donor materials .

4. Small Molecule Based Photovoltaic Devices

  • Application Summary: BDT unit has become one of the most widely used and studied building blocks for high performance small molecule based photovoltaic devices .

5. Band Gap and Energy Level Control

  • Application Summary: BDT-based polymers have been used to control the band gap and energy levels in polymer solar cells .
  • Methods of Application: The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels have been studied .
  • Results: The applications of these new polymer materials boost the power conversion efficiency (PCE) of polymer solar cells greatly, and recent results indicate that 7–8% PCEs have been achieved by using BDT-based polymers .

6. Conductive Polymer

  • Application Summary: Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione (BDTD), a variant of BDT, is a conductive polymer with a symmetric and planar conjugated structure .
  • Methods of Application: BDTD can be used as an acceptor layer in the fabrication of polymer-based solar cells .

7. Isomerism in Organic Solar Cells

  • Application Summary: Two BDT-based acceptors, which are isomers with different orientations of the thiophene rings on the backbone, have been reported . These studies of core isomerism provide new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors .
  • Methods of Application: The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations . Grazing-incidence wide-angle X-ray scattering (GIWAXS) tests showed that the two isomers have different crystalline structures .
  • Results: OSC devices developed from each of the two isomers exhibit significant differences in electron/hole mobilities and packing modes, leading to clearly distinct fill factors (FFs) and short-circuit currents, affecting the PCEs of the final devices .

8. Organic Thin Film Transistors

  • Application Summary: BDT has been widely used in organic thin film transistors .

Future Directions

The studies of core isomerism provide some new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors . The examination of TDDFT results indicates that among the various models studied in this work, nitro-substituted model is a better candidate for optoelectronic properties with relatively large absorption wavelength and long fluorescence lifetime .

properties

IUPAC Name

thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVZUQDPPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=C21)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455379
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-b:4,5-b']dithiophene

CAS RN

267-65-2
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
C Cabanetos, A El Labban, JA Bartelt… - Journal of the …, 2013 - ACS Publications
While varying the size and branching of solubilizing side chains in π-conjugated polymers impacts their self-assembling properties in thin-film devices, these structural changes remain …
Number of citations: 726 pubs.acs.org
R Duan, L Ye, X Guo, Y Huang, P Wang… - …, 2012 - ACS Publications
Two new donor–acceptor (D–A) alternative copolymers, PBDTDTQx-T and PBDTDTQx-O, were designed and synthesized to investigate the influence of two-dimensional conjugated …
Number of citations: 175 pubs.acs.org
C An, J Hou - Accounts of Materials Research, 2022 - ACS Publications
Conspectus In the past several years, power conversion efficiencies (PCEs) of bulk heterojunction (BHJ) single-junction organic photovoltaic (OPV) cells have increased rapidly …
Number of citations: 19 pubs.acs.org
D Lee, E Hubijar, GJD Kalaw, JP Ferraris - Chemistry of Materials, 2012 - ACS Publications
In this study, we explore the effect of the dialkoxy and dithioalkoxy side chains on the benzo [1,2-b:4,5-b′]dithiophene (BDT) unit by comparing the O-BDT homopolymer (O-PBDT), S-…
Number of citations: 114 pubs.acs.org
G Zhang, Y Fu, Q Zhang, Z Xie - Chemical communications, 2010 - pubs.rsc.org
New donor/acceptor polymers PBDTDPT1 and PBDTDPT2 with alternating benzodithiophene and N-alkylated dioxopyrrolo-thiophene were synthesized. The new polymers had deep …
Number of citations: 175 pubs.rsc.org
L Huo, J Hou - Polymer Chemistry, 2011 - pubs.rsc.org
To pursue high power conversion efficiency (PCE) of polymer solar cells (PSCs), more and more new active layer materials, especially polymeric photovoltaic materials, have been …
Number of citations: 310 pubs.rsc.org
B Kan, Q Zhang, F Liu, X Wan, Y Wang, W Ni… - Chemistry of …, 2015 - ACS Publications
Two acceptor–donor–acceptor small molecules based on thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene, DRBDT-TT with alkyl side chain and DRBDT-STT with …
Number of citations: 81 pubs.acs.org
Q Peng, X Liu, D Su, G Fu, J Xu, L Dai - Advanced materials, 2011 - Wiley Online Library
Low bandgap copolymers are prepared by incorporating thiophene-modified benzo [1, 2-b: 4, 5-b′] dithiophene and alkyloxy or fluorine-modified benzothiadiazole as donor and …
Number of citations: 265 onlinelibrary.wiley.com
A Tang, Q Zhang, M Du, G Li, Y Geng, J Zhang… - …, 2019 - ACS Publications
Molecular conformation has a striking function in dominating the molecular orientation, crystallinity, charge mobility, film morphology, and photovoltaic performance for classic donor−π–…
Number of citations: 84 pubs.acs.org
J Zhou, X Wan, Y Liu, Y Zuo, Z Li, G He… - Journal of the …, 2012 - ACS Publications
Small molecules, namely, DCAO 3 TBDT and DR 3 TBDT, with 2-ethylhexoxy substituted BDT as the central building block and octyl cyanoacetate and 3-ethylrhodanine as different …
Number of citations: 636 pubs.acs.org

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